スタキオース

説明

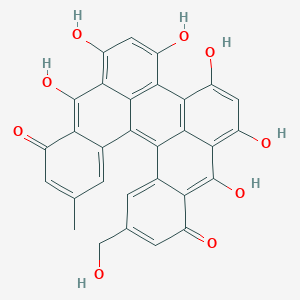

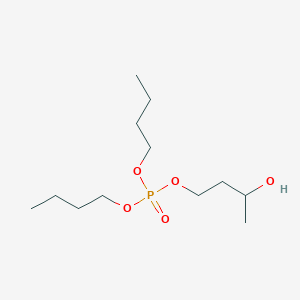

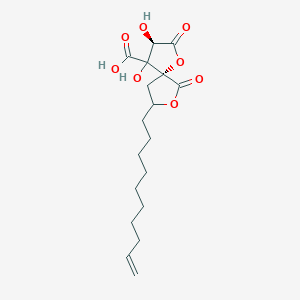

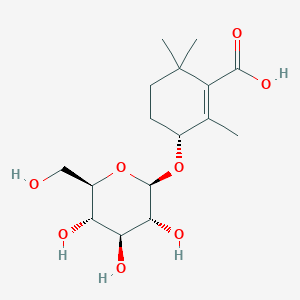

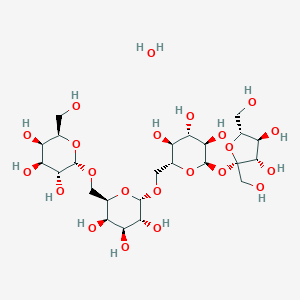

Stachyose (hydrate) is a tetrasaccharide composed of two α-D-galactose units, one α-D-glucose unit, and one β-D-fructose unit sequentially linked as Gal(α1→6)Gal(α1→6)Glc(α1↔2β)Fruf . It is naturally found in various vegetables such as green beans, soybeans, and other legumes . Stachyose is less sweet than sucrose and is primarily used as a bulk sweetener or for its functional oligosaccharide properties .

科学的研究の応用

Stachyose has numerous applications in scientific research:

作用機序

スタキオースは、主にプレバイオティクスとしての役割を通じて効果を発揮します。 ヒトの酵素では消化されませんが、腸内細菌叢によって発酵され、腸の健康に有益な短鎖脂肪酸を生成します . スタキオースはまた、ミネラルの吸収を高め、免疫系を調節します .

類似の化合物:

ラフィノース: ガラクトース、グルコース、フルクトースからなる別のオリゴ糖です.

独自性: スタキオースは、その特定の組成と、他のいくつかのオリゴ糖よりも効果的に有益な腸内細菌の増殖を促進できるという点で、ユニークです . ショ糖に比べて甘みが低いことから、さまざまな機能性食品に使用することができます .

生化学分析

Biochemical Properties

Stachyose plays a significant role in biochemical reactions, particularly in the gut microbiota. It serves as a substrate for fermentation by probiotic bacteria such as Lactobacillus acidophilus. The enzymes involved in the metabolism of stachyose include the phosphotransferase system, energy coupling factor (ECF) transporter, and mannose-6-phosphate isomerase. These enzymes facilitate the uptake and catabolism of stachyose, leading to the production of short-chain fatty acids and other metabolites that support gut health .

Cellular Effects

Stachyose influences various types of cells and cellular processes, particularly within the gastrointestinal tract. It promotes the growth of beneficial bacteria such as bifidobacteria and lactobacilli, which in turn enhance gut barrier function and modulate immune responses. Stachyose also impacts cell signaling pathways, gene expression, and cellular metabolism by altering the composition of the gut microbiota and the metabolites they produce .

Molecular Mechanism

At the molecular level, stachyose exerts its effects through interactions with specific transporters and enzymes. The ECF transporter recognizes and binds to stachyose, facilitating its uptake into bacterial cells. Once inside the cell, stachyose is metabolized by enzymes such as mannose-6-phosphate isomerase, leading to the production of metabolites that support bacterial growth and function. These interactions result in changes in gene expression and enzyme activity, promoting the overall health of the gut microbiota .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of stachyose have been observed to change over time. Stachyose is relatively stable and resistant to degradation, allowing it to persist in the gut and exert long-term effects on gut microbiota composition and function. In vitro and in vivo studies have shown that stachyose can maintain its prebiotic effects over extended periods, supporting the growth of beneficial bacteria and improving gut health .

Dosage Effects in Animal Models

The effects of stachyose vary with different dosages in animal models. Studies have shown that moderate doses of stachyose can effectively promote the growth of beneficial gut bacteria and improve bowel function without causing adverse effects. High doses of stachyose may lead to gastrointestinal discomfort and other adverse effects. It is important to determine the optimal dosage to maximize the benefits of stachyose while minimizing potential side effects .

Metabolic Pathways

Stachyose is involved in several metabolic pathways within the gut microbiota. It is metabolized by enzymes such as the phosphotransferase system and mannose-6-phosphate isomerase, leading to the production of short-chain fatty acids and other metabolites. These metabolites play a crucial role in maintaining gut health by providing energy to gut epithelial cells and modulating immune responses .

Transport and Distribution

Stachyose is transported and distributed within cells and tissues through specific transporters such as the ECF transporter. These transporters facilitate the uptake of stachyose into bacterial cells, where it is metabolized to produce beneficial metabolites. The distribution of stachyose within the gut is influenced by factors such as gut transit time and the presence of other dietary components .

Subcellular Localization

The subcellular localization of stachyose and its metabolites is primarily within the bacterial cells of the gut microbiota. Stachyose is taken up by specific transporters and directed to compartments where it is metabolized by enzymes. The resulting metabolites are then utilized by the bacteria to support their growth and function. This localization is crucial for the prebiotic effects of stachyose, as it ensures that the beneficial bacteria have access to the necessary substrates for their metabolism .

準備方法

Synthetic Routes and Reaction Conditions: The preparation of high-purity stachyose involves several steps. Initially, fresh caddis worms are washed and baked at 70°C for 2 hours, followed by drying at 50°C for 24 hours . The dried product is then extracted with water at 80°C for 20 minutes, crushed, and further leached for 2 hours. The filtrate is then subjected to yeast extract, casein, potassium phosphate, and calcium carbonate, followed by high-temperature sterilization . The culture solution is inoculated with Aspergillus and lactic acid bacteria and cultured for 40 hours .

Industrial Production Methods: Industrial production of stachyose involves similar steps but on a larger scale. The process includes drying, extraction, filtration, fermentation, alcohol leaching, alkali precipitation, decoloring, and vacuum drying to obtain stachyose crystals .

化学反応の分析

Types of Reactions: Stachyose undergoes various chemical reactions, including hydrolysis and fermentation. Hydrolysis of stachyose can be catalyzed by enzymes such as α-galactosidase, resulting in the formation of simpler sugars like galactose and sucrose .

Common Reagents and Conditions:

Hydrolysis: Enzymatic hydrolysis using α-galactosidase.

Fermentation: Utilizes microorganisms such as Aspergillus and lactic acid bacteria under controlled conditions.

Major Products:

Hydrolysis: Produces galactose and sucrose.

Fermentation: Results in various metabolites depending on the microorganisms used.

類似化合物との比較

Raffinose: Another oligosaccharide composed of galactose, glucose, and fructose.

Verbascose: A pentasaccharide related to stachyose, containing an additional galactose unit.

Uniqueness: Stachyose is unique due to its specific composition and its ability to promote the growth of beneficial gut bacteria more effectively than some other oligosaccharides . Its lower sweetness compared to sucrose also makes it suitable for use in various functional foods .

特性

IUPAC Name |

(2S,3R,4S,5R,6R)-2-[[(2R,3R,4S,5R,6S)-6-[[(2R,3S,4S,5R,6R)-6-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H42O21.H2O/c25-1-6-10(28)14(32)17(35)21(41-6)39-3-8-11(29)15(33)18(36)22(42-8)40-4-9-12(30)16(34)19(37)23(43-9)45-24(5-27)20(38)13(31)7(2-26)44-24;/h6-23,25-38H,1-5H2;1H2/t6-,7-,8-,9-,10+,11+,12-,13-,14+,15+,16+,17-,18-,19-,20+,21+,22+,23-,24+;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDBMRUQRXAFOAH-KTDNCYJLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)OCC3C(C(C(C(O3)OC4(C(C(C(O4)CO)O)O)CO)O)O)O)O)O)O)O)O)O)O.O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OC[C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)OC[C@@H]3[C@H]([C@@H]([C@H]([C@H](O3)O[C@]4([C@H]([C@@H]([C@H](O4)CO)O)O)CO)O)O)O)O)O)O)O)O)O)O.O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H44O22 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

684.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10094-58-3, 470-55-3 | |

| Record name | Stachyose tetrahydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10094-58-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | .alpha.-D-Glucopyranoside, .beta.-D-fructofuranosyl O-.alpha.-D-galactopyranosyl-(1.fwdarw.6)-O-.alpha.-D-galactopyranosyl-(1.fwdarw.6)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Stachyose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.754 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。